2-(3-Iodo-benzylsulfanyl)-ethylamine
Overview
Description
“2-(3-Iodo-benzylsulfanyl)-ethylamine” is a chemical compound. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to “3-Iodobenzyl alcohol”, which is an organic compound containing the phenylmethanol substructure1.
Synthesis Analysis
The synthesis of “2-(3-Iodo-benzylsulfanyl)-ethylamine” is not explicitly detailed in the available resources. However, related compounds such as “3-Iodobenzyl alcohol” can be synthesized from "3-Iodobenzoic acid"1.Molecular Structure Analysis
The molecular structure of “2-(3-Iodo-benzylsulfanyl)-ethylamine” is not explicitly provided in the available resources. However, the molecular formula of a related compound, “3-iodo-benzylsulfanyl-acetic acid”, is C9H9IO2S2.Chemical Reactions Analysis
The specific chemical reactions involving “2-(3-Iodo-benzylsulfanyl)-ethylamine” are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Iodo-benzylsulfanyl)-ethylamine” are not explicitly detailed in the available resources. However, a related compound, “3-Iodobenzyl alcohol”, has a boiling point of 252 °C, a density of 1.842 g/mL at 25 °C, and a refractive index of 1.6361.Scientific Research Applications
Synthesis of Bioactive Compounds
A study by Porcu et al. (2018) developed a protocol for constructing bioactive compounds including 3-(2-bromoethyl)benzofurans and 2-(benzofuran-3-yl)ethylamines. This method was utilized for synthesizing a series of 5-HT serotonin receptor agonists, demonstrating its potential in creating bioactive compounds and natural products (Porcu et al., 2018).
Pharmacological Applications
In the field of pharmacology, a study by Habernickel (2003) highlighted the use of 2-substituted derivatives, including 2-(3-Iodo-benzylsulfanyl)-ethylamine, as anti-dopaminergic agents. These compounds showed potential for treating conditions like schizophrenia, dependency, and neurodegenerative disorders due to their neuroleptic, neuroprotective, and antiaddictive activities (Habernickel, 2003).
Catalytic Applications in Organic Synthesis
Dubey et al. (2019) explored the use of 2-(phenylsulfanyl)ethylamine and its derivatives in the formation of Schiff bases, which were then utilized in catalytic transfer hydrogenation of aldehydes/ketones and N-alkylation of amines. This study illustrates the role of such compounds in facilitating organic synthesis processes (Dubey et al., 2019).
Imaging Agent Synthesis
He et al. (1993) synthesized derivatives of 2-(3-Iodo-benzylsulfanyl)-ethylamine for use as potential SPECT imaging agents. These compounds were evaluated for their ability to label sigma 1 and sigma 2 subtypes in vitro, demonstrating their utility in imaging applications (He et al., 1993).
Other Chemical Syntheses
Katritzky et al. (2001) demonstrated the use of 2-(arylsulfanyl)ethylamines in synthesizing novel 1,4-benzothiazepines and 1,4-benzoxazepines. This study highlights the role of such compounds in the synthesis of diverse chemical structures (Katritzky et al., 2001).
Safety And Hazards
The safety and hazards associated with “2-(3-Iodo-benzylsulfanyl)-ethylamine” are not provided in the available resources.
Future Directions
The future directions for the study or use of “2-(3-Iodo-benzylsulfanyl)-ethylamine” are not detailed in the available resources.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “2-(3-Iodo-benzylsulfanyl)-ethylamine”. For a more comprehensive analysis, consulting scientific literature or a chemistry professional may be beneficial.
properties
IUPAC Name |
2-[(3-iodophenyl)methylsulfanyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6H,4-5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPLRXDDLCILBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CSCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Iodo-benzylsulfanyl)-ethylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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